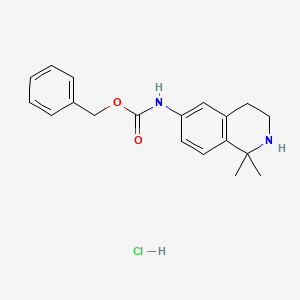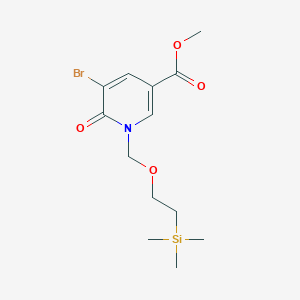
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester group
Preparation Methods
The synthesis of 2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom in the tetrahydro-2H-pyran ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through these interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters and fluorinated organic molecules Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of the tetrahydro-2H-pyran ring and the fluorine atom
Properties
Molecular Formula |
C17H24BFO3 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-[3-(4-fluorooxan-4-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BFO3/c1-15(2)16(3,4)22-18(21-15)14-7-5-6-13(12-14)17(19)8-10-20-11-9-17/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
WDSXGZKOFGYLLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)




![7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
![1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone](/img/structure/B13913242.png)




![Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B13913261.png)
![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)

